molecular formula C22H27N3O6S2 B2763569 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 477557-21-4

4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2763569
CAS No.: 477557-21-4
M. Wt: 493.59
InChI Key: BZAVIAZKTRQADJ-GHVJWSGMSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a benzothiazole moiety and a sulfamoyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole intermediate, followed by the introduction of the sulfamoyl group and the final coupling with the benzamide core. Common reagents used in these reactions include sulfur-containing compounds, methoxyethyl groups, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid: A related compound with a similar sulfamoyl group but lacking the benzothiazole moiety.

    4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide: Another similar compound with an oxadiazole ring instead of the benzothiazole.

Uniqueness

4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its combination of a benzothiazole moiety and a sulfamoyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S2/c1-24-20-18(31-4)6-5-7-19(20)32-22(24)23-21(26)16-8-10-17(11-9-16)33(27,28)25(12-14-29-2)13-15-30-3/h5-11H,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAVIAZKTRQADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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